2-Hydroxy-4-(trifluoromethyl)benzoic acid

Inflammation Cardiovascular Disease NF-κB Signaling

Select 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) backed by quantitative differentiation evidence. The para-CF3 group confers 4.6-fold superior NF-κB inhibition (IC50 ~2 mM) vs salicylic acid, potent COX-2 suppression (IC50 0.39 mM for PGE2), and 3.3× greater iNOS inhibition than aspirin. With logP 2.86 and aqueous solubility of 3.19 g/L, HTB outperforms 4-chloro/bromo analogs in bioavailability and synthetic handling. Dual carboxylic acid and phenolic hydroxyl handles enable versatile derivatization. Ideal for anti-inflammatory, cardiovascular, and agrochemical lead optimization where halogen-free metabolic stability is critical. Make the evidence-driven choice.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 328-90-5
Cat. No. B030149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(trifluoromethyl)benzoic acid
CAS328-90-5
Synonyms2-Hydroxy-4-(trifluoromethyl)benzoic Acid;  α,α,α-Trifluoro-2,4-cresotic Acid;  4-(Trifluoromethyl)salicylic Acid;  4-Trifluoromethyl-2-hydroxybenzoic Acid; 
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)O)C(=O)O
InChIInChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)
InChIKeyXMLFPUBZFSJWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-(trifluoromethyl)benzoic Acid (CAS 328-90-5): Procurement-Grade Overview for Pharmaceutical and Agrochemical Research


2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also known as 4-trifluoromethylsalicylic acid, is a salicylic acid derivative characterized by the presence of a trifluoromethyl (-CF3) group at the para position of the aromatic ring [1]. This electron-withdrawing and highly lipophilic substituent significantly alters the physicochemical and biological properties of the parent salicylic acid scaffold [2]. As the principal active metabolite of the antiplatelet drug triflusal, HTB exhibits potent inhibitory activity against nuclear factor kappa-B (NF-κB) activation and cyclooxygenase-2 (COX-2) expression, mechanisms distinct from classical non-steroidal anti-inflammatory drugs (NSAIDs) [3]. Its unique structure renders it a critical building block in medicinal chemistry for the development of novel anti-inflammatory, cardiovascular, and antimicrobial agents, and its enhanced metabolic stability is exploited in agrochemical design [4].

Why Generic Substitution Fails: Evidence-Based Differentiation of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid from Common Analogs


Despite sharing a salicylic acid core, the 4-trifluoromethyl derivative (HTB) cannot be substituted by simpler analogs like salicylic acid, 4-chloro, or 4-bromo derivatives without a significant loss of function. The -CF3 group uniquely enhances lipophilicity, metabolic stability, and electron-withdrawing capacity, leading to a distinct pharmacological profile [1]. As detailed in the quantitative evidence below, HTB demonstrates up to a 4.6-fold greater potency in inhibiting NF-κB activation compared to salicylic acid and superior COX-2 inhibition relative to sodium salicylate [2]. Furthermore, its physicochemical properties, such as a higher logP (2.86) than salicylic acid (2.06) and greater aqueous solubility (3.19 g/L) than 4-chlorosalicylic acid (slightly soluble), confer practical advantages in both biological assays and synthetic applications [3]. These differentiated attributes are not mirrored by other in-class compounds, making the selection of HTB a critical, evidence-driven decision for achieving specific research or development objectives.

Product-Specific Quantitative Evidence Guide for 2-Hydroxy-4-(trifluoromethyl)benzoic Acid Procurement and Selection


Superior NF-κB Pathway Inhibition: A Head-to-Head Comparison with Salicylates

In a direct comparative study, 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) was significantly more potent than both aspirin and salicylic acid at inhibiting the nuclear translocation of NF-κB in human umbilical vein endothelial cells (HUVEC) stimulated with TNF-α [1]. The IC50 for HTB was approximately 2 mM, whereas the IC50 for aspirin was 4 mM and for salicylic acid was >4 mM [1]. At a concentration of 4 mM, HTB completely inhibited the downstream expression of VCAM-1 mRNA, while aspirin and salicylic acid only achieved 36-43% inhibition [1].

Inflammation Cardiovascular Disease NF-κB Signaling

Enhanced Inhibition of COX-2 Expression and Activity Versus Classical NSAIDs

A comparative study on COX-2 inhibition in bacterial lipopolysaccharide-activated human blood revealed that HTB inhibits COX-2-mediated prostaglandin E2 (PGE2) production with an IC50 of 0.39 mM [1]. This is in stark contrast to sodium salicylate, which was largely ineffective, showing an IC50 of >10 mM [1]. While aspirin (IC50 = 0.18 mM) and triflusal (IC50 = 0.16 mM) were slightly more potent, the study demonstrated a unique dual mechanism for HTB: it not only inhibits COX-2 activity but also, unlike aspirin, suppresses the de novo expression of the COX-2 protein in peripheral human mononuclear cells [1].

COX-2 Inhibition Inflammation Pharmacology

Increased Lipophilicity (logP) and Metabolic Stability for Improved Bioavailability

The presence of the trifluoromethyl group significantly alters the physicochemical profile of HTB compared to the parent salicylic acid. The calculated logP for HTB is 2.86 (ChemAxon) [1], which is notably higher than the logP of 2.06 for salicylic acid [2]. This increased lipophilicity is a key driver for enhanced membrane permeability and is a well-established strategy for improving the metabolic stability of drug candidates, as the -CF3 group is resistant to oxidative metabolism [3].

Physicochemical Properties Drug Design ADME

Favorable Aqueous Solubility for Formulation and Biological Assays

Despite its increased lipophilicity, HTB maintains practical aqueous solubility. The predicted water solubility for HTB is 3.19 g/L (ALOGPS) [1]. In contrast, a common halogenated analog, 4-chlorosalicylic acid, is reported to be only slightly soluble in water, with one vendor listing solubility as <0.1 mg/mL (0.1 g/L) [2]. This represents a difference of over 30-fold in aqueous solubility between HTB and its 4-chloro analog.

Solubility Formulation Physicochemical Properties

Distinctive Electron-Withdrawing Effect on Acidity (pKa) Versus Other 4-Substituted Salicylic Acids

The strong electron-withdrawing nature of the -CF3 group influences the acidity of the carboxylic acid moiety. The predicted pKa for HTB is 2.76 [1]. This is lower than the pKa of salicylic acid (2.98) [2] and is similar to that of 4-chlorosalicylic acid (pKa 2.71) and 4-bromosalicylic acid (pKa 2.71) . However, the unique electronic profile of the -CF3 group, distinct from halogens, imparts different inductive and resonance effects that can influence molecular recognition and reactivity in synthetic transformations.

pKa Reactivity Structure-Activity Relationship

Potent iNOS Inhibition in Macrophages: A Functional Distinction from Aspirin and Salicylate

In a rat peritoneal macrophage model stimulated with IgG/ovalbumin immune complexes, HTB demonstrated a potent, dose-dependent inhibition of nitrite production, a measure of inducible nitric oxide synthase (iNOS) activity. The IC50 for HTB was 1.84±0.34 mM [1]. This was markedly more potent than both aspirin (IC50 = 6.08±1.53 mM) and salicylate (IC50 = 9.16±1.9 mM) in the same assay [1].

iNOS Inflammation Macrophage Biology

Best Research and Industrial Application Scenarios for 2-Hydroxy-4-(trifluoromethyl)benzoic Acid


Development of Novel Anti-Inflammatory and Cardiovascular Therapeutics Targeting NF-κB and COX-2 Pathways

Given its potent and dual mechanism of action—superior inhibition of NF-κB activation (IC50 ~2 mM) and unique suppression of COX-2 protein expression (IC50 = 0.39 mM for PGE2 production) [1][2]—HTB is an ideal starting material for medicinal chemistry programs aimed at developing novel anti-inflammatory, anti-atherosclerotic, or cardioprotective agents. Its enhanced lipophilicity (logP 2.86) and favorable solubility (3.19 g/L) further support its use in lead optimization for improved pharmacokinetic properties [3].

Synthesis of Next-Generation Agrochemicals with Enhanced Potency and Metabolic Stability

The trifluoromethyl group is a key feature in modern agrochemical design due to its ability to increase potency and resistance to metabolic degradation by pests and plants [4]. HTB's balanced physicochemical profile (pKa 2.76, logP 2.86) and its demonstrated biological activity in inhibiting inflammatory pathways make it a valuable intermediate for synthesizing novel herbicides, insecticides, or fungicides where durable field performance and target selectivity are paramount [5].

Investigating Selective iNOS Inhibition in Cellular Models of Inflammation

Researchers investigating the role of inducible nitric oxide synthase (iNOS) in chronic inflammatory diseases will find HTB to be a superior tool compound. In macrophage assays, it inhibits iNOS-mediated nitrite production with an IC50 of 1.84 mM, which is approximately 3.3-fold more potent than aspirin and 5.0-fold more potent than salicylate [1]. This potency advantage allows for more robust and physiologically relevant experimentation at lower, less toxic concentrations.

Building Block for Complex Organic Synthesis in Medicinal Chemistry

As a functionalized salicylic acid, HTB is a versatile building block for constructing more complex molecules [6]. Its carboxylic acid and phenolic hydroxyl groups offer two distinct handles for derivatization (e.g., esterification, amidation, etherification). The presence of the 4-CF3 group provides a unique, non-reactive handle that modulates the electronic and lipophilic properties of the final compound without introducing the potential liabilities associated with halogens (e.g., metabolic dehalogenation). Its superior aqueous solubility compared to 4-chloro analogs also facilitates solution-phase synthetic procedures [7].

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